molecular formula C14H14N2O4S B4325075 1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one

1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one

Cat. No.: B4325075
M. Wt: 306.34 g/mol
InChI Key: APMJZJKOHBXGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acetic anhydride to form an intermediate, which then undergoes further cyclization and acetylation to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxadiazocin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the benzoxadiazocin ring .

Scientific Research Applications

1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-diacetyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one: Similar structure but lacks the 9-methyl group.

    1,3-diacetyl-9-methyl-2-oxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one: Similar structure but contains an oxo group instead of a thioxo group.

Uniqueness

1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one is unique due to the presence of both acetyl and thioxo groups, which contribute to its distinct chemical and biological properties. The 9-methyl group also adds to its uniqueness by potentially influencing its reactivity and interactions with molecular targets .

Properties

IUPAC Name

1,3-diacetyl-9-methyl-2-sulfanylidene-4H-6,1,3-benzoxadiazocin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-8-4-5-12-11(6-8)16(10(3)18)14(21)15(9(2)17)7-13(19)20-12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMJZJKOHBXGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)CN(C(=S)N2C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one
Reactant of Route 2
1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one
Reactant of Route 3
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1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one
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1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one
Reactant of Route 5
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1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one
Reactant of Route 6
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1,3-diacetyl-9-methyl-2-thioxo-1,2,3,4-tetrahydro-5H-6,1,3-benzoxadiazocin-5-one

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